molecular formula C10H13F B1594246 1-Butyl-3-fluorobenzene CAS No. 20651-66-5

1-Butyl-3-fluorobenzene

Cat. No. B1594246
CAS RN: 20651-66-5
M. Wt: 152.21 g/mol
InChI Key: ACEOYXOVVVGANV-UHFFFAOYSA-N
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Description

1-Butyl-3-fluorobenzene is a chemical compound with the molecular formula C10H13F . It has a molecular weight of 152.21 and is a colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of 1-Butyl-3-fluorobenzene consists of a benzene ring with a butyl (four-carbon alkyl) group and a fluorine atom attached . The compound has a density of 1.0±0.1 g/cm³, a boiling point of 181.3±9.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . The compound’s molar refractivity is 45.1±0.3 cm³ .


Physical And Chemical Properties Analysis

1-Butyl-3-fluorobenzene is a colorless to yellow liquid . It has a density of 1.0±0.1 g/cm³, a boiling point of 181.3±9.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . The compound’s molar refractivity is 45.1±0.3 cm³ . It has a flash point of 55.2±6.2 °C and an index of refraction of 1.477 .

Scientific Research Applications

Application

1-Butyl-3-fluorobenzene can be used in Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy . This technique is used to study the molecular structure and chemical environment of fluorine-containing compounds .

Method

The 19F NMR spectra are obtained using a dedicated Thermo ScientificTM picoSpinTM 80 19F nuclear magnetic resonance spectrometer . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .

Results

The resulting 19F NMR spectrum is information-rich in molecular structure as well as associated chemical environment . The 19F NMR spectra are typically first-order in nature in that spin-spin coupling follows the n+1 rule for multiplicity .

2. Dielectric Relaxation

Application

1-Butyl-3-fluorobenzene can be used in the study of dielectric relaxation in mixtures with 1-butanol .

Method

The complex permittivity of 1-butanol and its mixtures with 1-Butyl-3-fluorobenzene over a range of concentration were obtained in the radio and lower microwave frequency range at constant temperature . A Vector Network Analyzer (VNA) operating in the frequency range 0.03 MHz to 3.0 GHz was used to obtain complex permittivity spectra .

Results

The results of this study are not explicitly mentioned in the source .

Fluoroorganic compounds are important in pharmaceutical, agrochemical, and medicinal chemistry because the judicious placement of fluorine atoms in a molecule can have a significant influence on its chemical and physical properties . While the steric impact of replacing a hydrogen (1H) atom with fluorine is minimal, the electron withdrawing and inductive field effects from a single fluorine nucleus are profound, affecting such properties as acidity, lipophilicity, and polarity .

Fluoroorganic compounds are important in pharmaceutical, agrochemical, and medicinal chemistry because the judicious placement of fluorine atoms in a molecule can have a significant influence on its chemical and physical properties . While the steric impact of replacing a hydrogen (1H) atom with fluorine is minimal, the electron withdrawing and inductive field effects from a single fluorine nucleus are profound, affecting such properties as acidity, lipophilicity, and polarity .

Safety And Hazards

The safety data sheet for 1-Butyl-3-fluorobenzene indicates that it is a flammable liquid and vapor and can cause skin irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-butyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEOYXOVVVGANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174692
Record name Benzene, 1-butyl-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-fluorobenzene

CAS RN

20651-66-5
Record name 1-Butyl-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20651-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butyl-3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-butyl-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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